molecular formula C23H23ClN4O4S2 B2614376 N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 794585-40-3

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2614376
CAS No.: 794585-40-3
M. Wt: 519.03
InChI Key: GNLHPJNSOYPXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide" is a structurally complex molecule featuring a pyridine-3-carboxamide core substituted with a methylsulfanyl group at position 2, a 4-morpholin-4-ylphenyl group at position 4, and a sulfamoyl-linked 4-chlorophenyl moiety at position 3. The presence of morpholine and methylsulfanyl groups may enhance solubility and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S2/c1-33-23-19(3-2-10-25-23)22(29)26-18-8-9-20(28-11-13-32-14-12-28)21(15-18)34(30,31)27-17-6-4-16(24)5-7-17/h2-10,15,27H,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHPJNSOYPXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 4-chlorophenylsulfamoyl derivative, followed by the introduction of the morpholine ring and the pyridine carboxamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound’s structural complexity enables participation in multiple reaction types:

Reaction Type Key Functional Groups Involved Biological/Chemical Implications
Oxidation Methylsulfanyl (-SMe) groupConversion to sulfoxide/sulfone derivatives, altering redox properties .
Reduction Sulfonamide (-SO₂NH-) groupPotential cleavage or modification of the sulfonamide bond.
Electrophilic Substitution Chlorophenyl ring, aromatic ringsIntroduction of nucleophilic groups (e.g., -OH, -NH₂) via aromatic substitution.
Hydrolysis Pyridine carboxamide moiety (-CONH₂)Hydrolysis to carboxylic acid or amide derivatives .
Solubility-Driven Transformations Morpholine ring, sulfonamide groupPrecipitation or phase changes in aqueous/organic solvents .

Common Reagents and Conditions

Reaction conditions and reagents are tailored to functional group chemistry:

Reaction Reagents Conditions Key Observations
Oxidation H₂O₂, m-CPBA, KMnO₄Mild acidic/basic conditionsSelective oxidation of sulfur centers .
Reduction LiAlH₄, H₂/PdInert solvents (e.g., THF, DCM)Sensitive to steric hindrance near sulfonamide.
Substitution Halogenating agents (e.g., Cl₂), NH₃Catalysts (e.g., Pd/C, H₂SO₄)Regioselectivity influenced by directing groups.
Hydrolysis HCl, KOH, or enzymatic catalystsAqueous media, elevated temperaturespH-dependent cleavage of amide bonds .

Major Products

The compound’s transformations yield distinct products depending on reaction pathways:

Reaction Product Properties Applications
Oxidation Sulfoxide/Sulfone derivativesIncreased polarity, altered bioavailabilityProdrugs or metabolites.
Reduction Sulfonamide derivativesReduced sulfur valencyPotential antimicrobial candidates.
Substitution Functionalized aromatic compoundsEnhanced solubility or reactivityDrug discovery intermediates.
Hydrolysis Carboxylic acid/amide derivativesStability in physiological conditionsPharmacokinetic studies .

Reaction Mechanisms

The compound’s reactivity is governed by electronic and steric factors:

  • Oxidation : The methylsulfanyl group undergoes two-electron oxidation via electrophilic attack, forming sulfoxide/sulfone intermediates.

  • Substitution : Electron-donating groups (e.g., -OCH₃) on aromatic rings direct electrophilic substitution to para positions.

  • Hydrolysis : Nucleophilic attack on the carboxamide carbonyl carbon, facilitated by acidic/basic conditions .

Stability and Characterization

The compound’s stability is influenced by environmental factors:

  • Thermal Stability : Decomposition likely occurs above 200°C, as inferred from similar sulfonamide-containing compounds .

  • Solubility : Morpholine and sulfonamide groups enhance aqueous solubility, critical for crystallization processes .

Characterization Techniques :

  • NMR : ¹H and ¹³C NMR confirm structural integrity, particularly for sulfonamide and aromatic regions .

  • Mass Spectrometry : Validates molecular weight (519.0 g/mol) and isotopic distribution.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural features exhibit cytotoxic activity against various human cancer cell lines. For instance, derivatives containing sulfonamide groups have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells . The compound's design suggests potential effectiveness against tumors by targeting specific cellular pathways involved in cancer progression.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial effects. Compounds that incorporate this functional group can inhibit bacterial growth by interfering with folate synthesis pathways. This characteristic makes N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide a candidate for further studies in antimicrobial drug development.

Case Studies

  • Anticancer Studies : A study published in Molecules explored the synthesis of various sulfonamide derivatives and their anticancer evaluation. It was found that certain structural modifications could enhance cytotoxicity against specific cancer types .
  • Pharmacological Evaluations : In vitro studies have demonstrated that similar compounds can effectively inhibit tumor cell proliferation, suggesting that this compound may follow suit .

Mechanism of Action

The mechanism of action of N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π stacking interactions. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analog identified in the evidence is N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21) from Molecules (2015) . Below is a detailed comparison:

Feature Target Compound Compound 21
Core Structure Pyridine-3-carboxamide Pyridine-3-sulfonamide
Position 2 Substituent 2-Methylsulfanyl None (unsubstituted)
Position 4 Substituent 4-Morpholin-4-ylphenyl 4-(3,4-Dichlorophenyl)piperazin-1-yl
Sulfonamide/Carbamoyl Link Sulfamoyl-linked 4-chlorophenyl Carbamoyl-linked 4-chlorophenyl
Biological Activity Not reported in evidence GI₅₀: 13.6–14.9 µM (leukemia, colon cancer, melanoma)

Key Differences and Implications

Substituent Effects :

  • The morpholine group in the target compound may improve solubility and pharmacokinetics compared to the piperazine in Compound 21, which is bulkier and contains electron-withdrawing dichlorophenyl groups.
  • The methylsulfanyl moiety at position 2 in the target compound could enhance membrane permeability due to its lipophilic nature, whereas Compound 21 lacks this feature.

Biological Activity: Compound 21 demonstrated moderate anticancer activity, particularly against leukemia and melanoma cell lines. Its activity is attributed to the 3,4-dichlorophenyl-piperazine group, which may interact with hydrophobic pockets in target proteins . However, the morpholine and methylsulfanyl groups might confer novel binding interactions.

Synthetic Accessibility :

  • Compound 21 was synthesized via reaction of pyridine-3-sulfonamides with aryl isocyanates, a method that could theoretically apply to the target compound with modifications for morpholine incorporation .

Biological Activity

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide (referred to as Compound A) is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound A features a unique combination of functional groups, including:

  • Aromatic rings : Contribute to π-π stacking interactions.
  • Sulfonamide group : Potentially forms hydrogen bonds with biological targets.
  • Morpholine ring : Enhances solubility and bioavailability.
  • Pyridine carboxamide moiety : May interact with various biological pathways.

The IUPAC name for Compound A is this compound, with the molecular formula C23H23ClN4O4S2C_{23}H_{23}ClN_{4}O_{4}S_{2} .

The biological activity of Compound A is primarily attributed to its interactions with specific molecular targets. The sulfonamide group can engage in hydrogen bonding with amino acid residues in enzyme active sites, while the aromatic components facilitate stacking interactions that may stabilize binding. The morpholine ring's structural properties may also enhance the compound's interaction with biological systems, potentially leading to increased efficacy .

Biological Activity and Therapeutic Potential

Research indicates that Compound A exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that Compound A may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines. This suggests potential applications in cancer therapy .
  • Enzyme Inhibition : Compound A may act as an inhibitor for certain enzymes involved in disease pathways, presenting opportunities for therapeutic intervention .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Compound A, a comparison with similar compounds is useful. Below is a table summarizing key differences:

Compound NameStructure FeaturesBiological Activity
Compound BSulfonamide + MorpholineModerate enzyme inhibition
Compound CSulfonamide + PyridineAntimicrobial properties
Compound A Sulfonamide + Morpholine + PyridineStrong anticancer activity

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to Compound A:

  • Study 1 : Investigated the antimicrobial efficacy of sulfonamide derivatives, revealing that modifications to the sulfonamide group can enhance activity against resistant strains.
  • Study 2 : Examined the anticancer potential of morpholine-containing compounds, noting that structural variations significantly impact cytotoxicity against various cancer cell lines.

These studies underscore the importance of structural characteristics in determining biological activity and therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for preparing N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide?

Answer:
The synthesis typically involves sequential coupling and functionalization steps. Key intermediates include:

  • Sulfonamide formation : Reacting 4-chlorophenylsulfonamide with a morpholine-substituted phenyl precursor under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfamoyl-morpholine moiety .
  • Pyridine-carboxamide assembly : A Suzuki-Miyaura coupling or nucleophilic aromatic substitution (e.g., using 2-methylsulfanylpyridine-3-carboxylic acid chloride) to attach the pyridine scaffold .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., sulfamoyl group at C3, morpholine at C4) and detect impurities .
  • X-ray crystallography : Resolves stereoelectronic effects (e.g., planarity of the pyridine ring, sulfonamide hydrogen bonding) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₃ClN₄O₃S₂: 523.0921) .

Advanced: How can researchers identify potential biological targets for this compound?

Answer:

  • Computational docking : Use molecular dynamics (MD) simulations to predict binding to kinase domains (e.g., VEGFR2, EGFR) based on sulfonamide and pyridine motifs .
  • In vitro kinase profiling : Screen against a panel of 50+ kinases at 1 µM to identify inhibition (IC₅₀ < 100 nM for selective targets) .
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116, IC₅₀ values) and correlate with target expression via Western blot .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Answer:

  • Systematic substitution : Modify the 2-methylsulfanyl group (e.g., replace with -OCH₃, -CF₃) to assess impact on potency .
  • Morpholine ring variation : Test piperazine or thiomorpholine analogs to optimize solubility and binding kinetics .
  • Bioisosteric replacement : Replace the pyridine ring with isoquinoline or pyrimidine to enhance metabolic stability .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Answer:

  • Salt formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility (>5 mg/mL in PBS) .
  • Nanoparticle encapsulation : Use PEGylated liposomes (size: 100–150 nm, PDI < 0.2) for sustained release in pharmacokinetic studies .
  • Co-solvent systems : Optimize DMSO/PEG 400/saline mixtures (e.g., 10:40:50 v/v) for intraperitoneal administration .

Advanced: How should researchers resolve contradictions in reported synthetic yields or biological data?

Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, stoichiometry) across independent labs .
  • Analytical validation : Cross-check NMR assignments with DEPT-135 and HSQC spectra to confirm purity .
  • Biological replication : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.